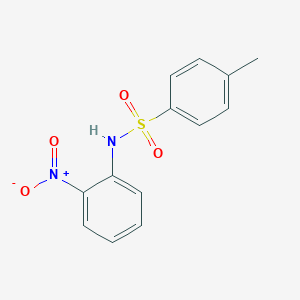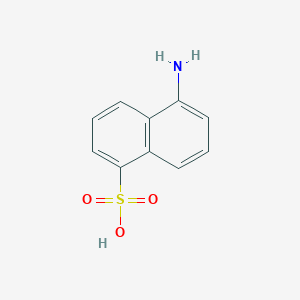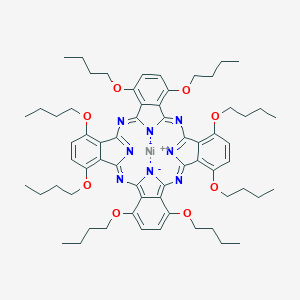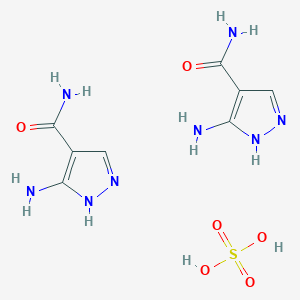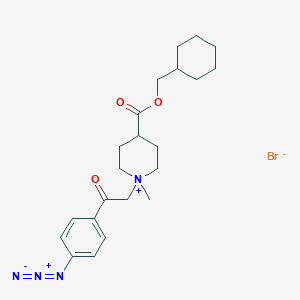
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate (CAMI) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. CAMI is a derivative of isonipecotic acid and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate is not fully understood. However, it has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have a low affinity for human serum albumin and is rapidly metabolized in the liver. Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has also been shown to have a moderate inhibitory effect on human cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has several advantages for lab experiments, including its low toxicity, high solubility, and stability in different solvents. However, its limited availability and high cost can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the study of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate. One potential direction is to further investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another potential direction is to study its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate in different areas of scientific research.
Synthesemethoden
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been synthesized using different methods, including the reaction of isonipecotic acid with cyclohexylmethyl chloride, followed by reaction with 4-azidophenacyl bromide. Another method involves the reaction of isonipecotic acid with cyclohexylmethyl chloride, followed by reaction with sodium azide and 4-bromophenacyl bromide. The yield of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate using these methods ranges from 50% to 70%.
Wissenschaftliche Forschungsanwendungen
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been studied for its potential applications in various areas of scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
CAS-Nummer |
141376-32-1 |
|---|---|
Produktname |
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate |
Molekularformel |
C22H31BrN4O3 |
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
cyclohexylmethyl 1-[2-(4-azidophenyl)-2-oxoethyl]-1-methylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C22H31N4O3.BrH/c1-26(15-21(27)18-7-9-20(10-8-18)24-25-23)13-11-19(12-14-26)22(28)29-16-17-5-3-2-4-6-17;/h7-10,17,19H,2-6,11-16H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LMFCCFUIKAMGSG-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC(CC1)C(=O)OCC2CCCCC2)CC(=O)C3=CC=C(C=C3)N=[N+]=[N-].[Br-] |
Kanonische SMILES |
C[N+]1(CCC(CC1)C(=O)OCC2CCCCC2)CC(=O)C3=CC=C(C=C3)N=[N+]=[N-].[Br-] |
Synonyme |
(3H)azidoacetylcholine azido-AcCh azidoAcCh azidoacetylcholine cis-cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



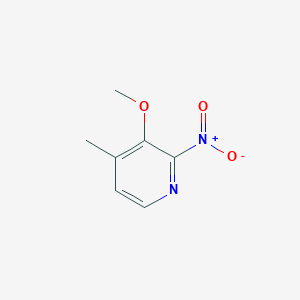

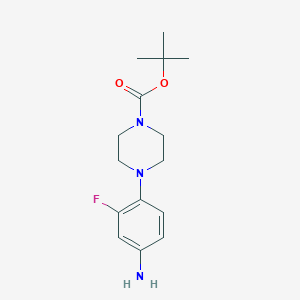
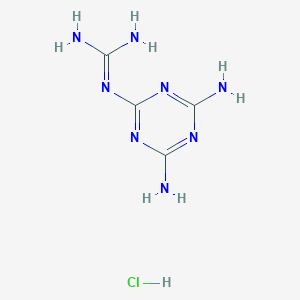
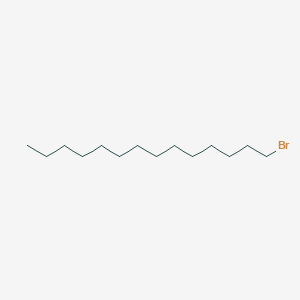
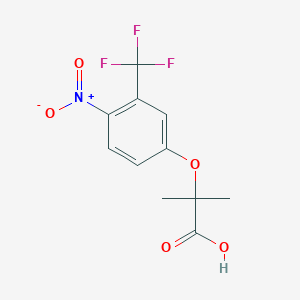
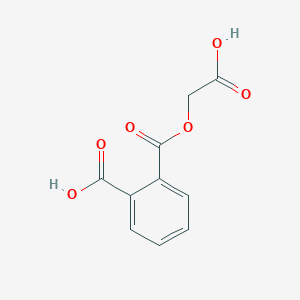
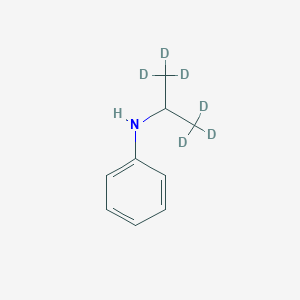
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)

